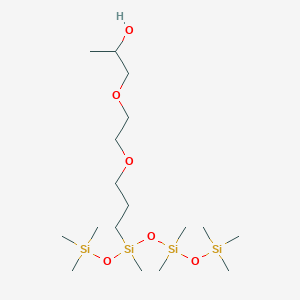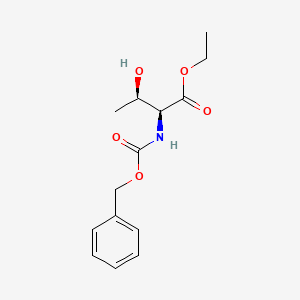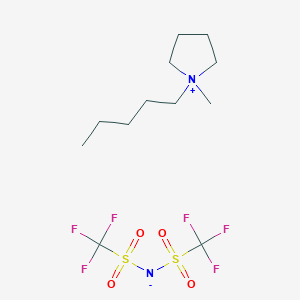
1-メチル-1-ペンチルピロリジニウム ビス(トリフルオロメチルスルホニル)アミド
概要
説明
1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide is a type of ionic liquid . It is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries .
Molecular Structure Analysis
The molecular structure of 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide is complex, with a molecular weight of 422.41 . The SMILES string representation isCCCC[N+]1(C)CCCC1.FC(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F . Chemical Reactions Analysis
While specific chemical reactions involving 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide are not available, similar compounds have been used in various reactions. For example, 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate has been used in Rhodium-catalyzed regioselective hydroformylation reactions .Physical And Chemical Properties Analysis
1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide is a room temperature ionic liquid (RTIL) with a wide electrochemical window (5.5V) and high viscosity . It has a melting point of -18 °C .科学的研究の応用
1-メチル-1-ペンチルピロリジニウム ビス(トリフルオロメチルスルホニル)アミド: 総合的な分析
電気化学: この化合物は、非揮発性、高い熱安定性、高いイオン伝導率などの特性を示しており、リチウム/ナトリウムイオン電池や色素増感型太陽電池の電解質としての用途に適しています。 また、導電性ポリマーやインターカレーション電極材料の合成の媒体としても使用できます .
エネルギー貯蔵: 高いイオン伝導率と熱安定性により、エネルギー貯蔵デバイスでの使用に適した候補です。 これは、充放電サイクルを伴うアノード、カソード、電解質からなるリチウムイオン電池の製造に使用できます .
太陽エネルギー: 色素増感型太陽電池では、この化合物は優れたイオン特性により電解質として機能します。 この用途では、日光にさらされた状態でイオンを効果的に伝導する能力が活用されています .
導電性ポリマーの合成: この化合物の非揮発性により、導電性ポリマーの合成に適した溶媒または媒体になります。 これらのポリマーは、その導電性によりさまざまな電子デバイスに用途があります .
インターカレーション電極材料: 充電式電池技術に不可欠なインターカレーション電極材料の開発に使用できます。 これらの材料は、大きな構造変化なしにイオンの挿入と抽出を可能にします .
熱安定性研究: この化合物の高い熱安定性は、高温プロセスや高温で安定した化学的特性を必要とする材料に関連する研究の対象となっています .
イオン液体研究: イオン液体として、室温での独自の液体状態特性と、そのような特性から利益を得るさまざまな化学プロセスや反応における潜在的な用途が研究されています .
化学合成: その安定性とイオン性により、制御された反応性と安定性が要求されるさまざまな化学合成プロセスでの使用に適した候補となっています .
作用機序
Target of Action
Similar compounds are known to be used in the fabrication of lithium-ion batteries , suggesting that its target could be the electrochemical processes within these batteries.
Mode of Action
1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide: is a type of room temperature ionic liquid (RTIL) with a wide electrochemical window . This means it can withstand high voltages without decomposing, making it a useful candidate in electrochemical energy applications .
Biochemical Pathways
As an ionic liquid, 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide doesn’t directly interact with biochemical pathways. Instead, it plays a role in the electrochemical reactions within lithium-ion batteries .
Pharmacokinetics
As an ionic liquid, it’s likely to have low volatility and high thermal stability .
Result of Action
The use of 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide in lithium-ion batteries could potentially enhance their performance . Its high thermal stability and wide electrochemical window could contribute to increased battery life and safety .
Action Environment
Environmental factors such as temperature and humidity can influence the action, efficacy, and stability of 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide . For instance, it needs to be stored under inert gas and away from moisture .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, this compound can act as a solvent or co-solvent, affecting the solubility and reactivity of biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency and substrate specificity .
Cellular Effects
The effects of 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in stress response and metabolic regulation. Additionally, it can modulate cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This compound can also inhibit or activate enzymes by interacting with their active sites or allosteric sites. Furthermore, it can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide can change over time. This compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to light or high temperatures. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide vary with different dosages in animal models. At low doses, this compound may have minimal effects on physiological processes. At higher doses, it can induce toxic or adverse effects, such as oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level triggers significant changes in biological responses .
Metabolic Pathways
1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound can affect the activity of enzymes involved in energy production, lipid metabolism, and detoxification processes. Additionally, it can alter the levels of key metabolites, such as ATP, NADH, and reactive oxygen species .
Transport and Distribution
Within cells and tissues, 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. This compound can be taken up by cells through passive diffusion or active transport, depending on its concentration and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can affect mitochondrial function and energy production. Alternatively, it may localize to the nucleus, influencing gene expression and DNA repair processes .
特性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-methyl-1-pentylpyrrolidin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N.C2F6NO4S2/c1-3-4-5-8-11(2)9-6-7-10-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-10H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODQEMVTULZGKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[N+]1(CCCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22F6N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
380497-17-6 | |
| Record name | 1-Methyl-1-pentylpyrrolidinium Bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



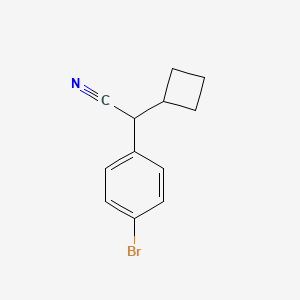
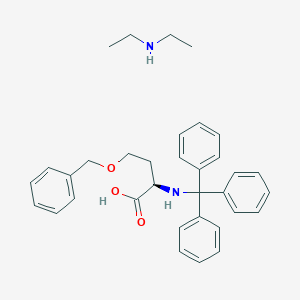
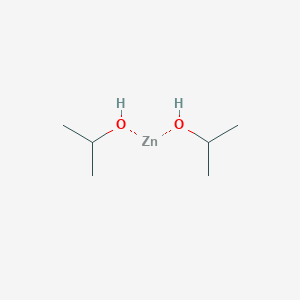
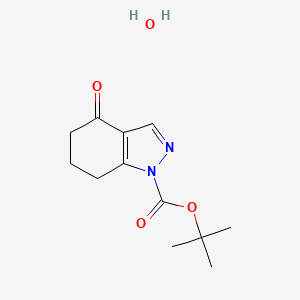
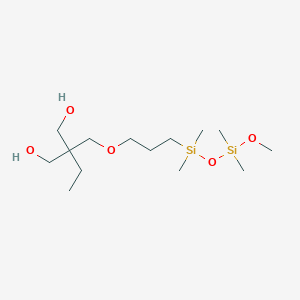
![Tetrakis[(S)-(+)-[(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) Rh2(S-BTPCP)4](/img/structure/B1495462.png)
![Oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate](/img/structure/B1495463.png)
![5-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1495464.png)

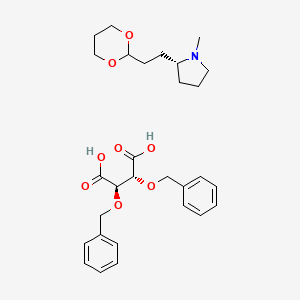

![(2S)-1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide;chloride](/img/structure/B1495481.png)
